molecular formula C22H19BrO6 B11164782 methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Cat. No.: B11164782
M. Wt: 459.3 g/mol
InChI Key: NGSHGQCDPYAVEC-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 7-methoxy-8-methyl-2-oxo-2H-chromene-4-carboxylic acid, followed by esterification and subsequent reactions to introduce the oxobutanoate moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and microbial infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 4-(4-fluorophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Uniqueness

Methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19BrO6

Molecular Weight

459.3 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-oxobutanoate

InChI

InChI=1S/C22H19BrO6/c1-12-19(27-2)9-8-15-16(11-20(25)29-21(12)15)17(22(26)28-3)10-18(24)13-4-6-14(23)7-5-13/h4-9,11,17H,10H2,1-3H3

InChI Key

NGSHGQCDPYAVEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC

Origin of Product

United States

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